8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride
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Overview
Description
8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride typically involves a Mannich reaction, which is a well-known method for introducing an aminoalkyl moiety by electrophilic substitution. The reaction involves the use of formaldehyde, an amine, and a compound with an active hydrogen atom. The process is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted flavones, quinones, and reduced derivatives, each with distinct biological activities .
Scientific Research Applications
8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects
Comparison with Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable biological activities.
Luteolin: Known for its anti-inflammatory and anticancer properties
Uniqueness: 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride is unique due to its specific aminoalkyl substitution, which enhances its biological activity and potential therapeutic applications compared to other flavonoids .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
25782-06-3 |
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Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(7-methoxy-3-methyl-4-oxo-2-phenylchromen-8-yl)methylazanium;chloride |
InChI |
InChI=1S/C18H17NO3.ClH/c1-11-16(20)13-8-9-15(21-2)14(10-19)18(13)22-17(11)12-6-4-3-5-7-12;/h3-9H,10,19H2,1-2H3;1H |
InChI Key |
ZICMBMKLCREFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C[NH3+])OC)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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